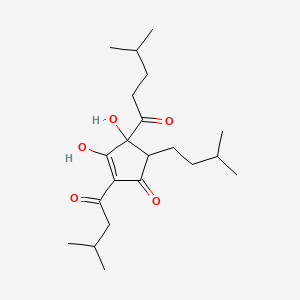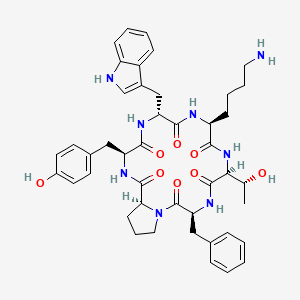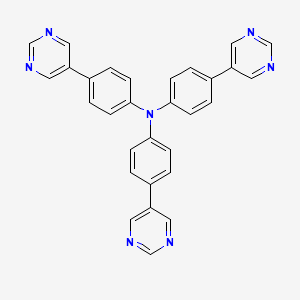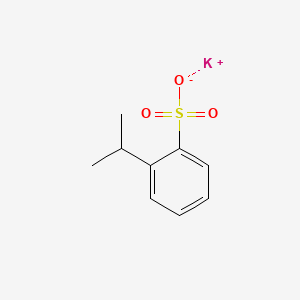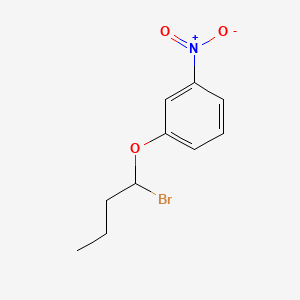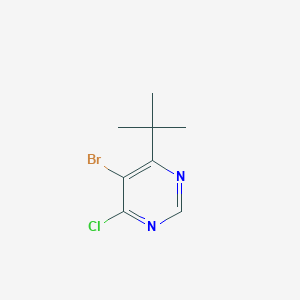![molecular formula C72H100O4P2 B13737495 Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite) CAS No. 178358-58-2](/img/structure/B13737495.png)
Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl is a heterocyclic organic compound with the molecular formula C72H100O4P2 and a molecular weight of 1091.509524 g/mol . This compound is known for its unique structure, which includes two phosphino groups attached to a biphenyl core, each substituted with two 2,4-di-t-butyl-5-methyl phenoxy groups . It is commonly used in research and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl typically involves the reaction of 2,4-di-t-butyl-5-methyl phenol with a phosphine precursor under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products . The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
化学反応の分析
Types of Reactions
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in various substituted phenoxyphosphino biphenyl compounds .
科学的研究の応用
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl is widely used in scientific research due to its versatility and stability. Some of its applications include:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used in the complex .
類似化合物との比較
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl can be compared with other similar compounds, such as:
Bis(diphenylphosphino)ferrocene: Known for its use in asymmetric catalysis.
Bis(diphenylphosphino)methane: Commonly used in coordination chemistry.
Bis(diphenylphosphino)ethane: Employed in the synthesis of metal complexes.
The uniqueness of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl lies in its bulky phenoxy groups, which provide steric protection and enhance the stability of the resulting metal complexes .
特性
CAS番号 |
178358-58-2 |
|---|---|
分子式 |
C72H100O4P2 |
分子量 |
1091.5 g/mol |
IUPAC名 |
[2-bis(2,4-ditert-butyl-5-methylphenoxy)phosphanyl-3-phenylphenyl]-bis(2,4-ditert-butyl-5-methylphenoxy)phosphane |
InChI |
InChI=1S/C72H100O4P2/c1-45-37-59(55(69(17,18)19)41-51(45)65(5,6)7)73-77(74-60-38-46(2)52(66(8,9)10)42-56(60)70(20,21)22)63-36-32-35-50(49-33-30-29-31-34-49)64(63)78(75-61-39-47(3)53(67(11,12)13)43-57(61)71(23,24)25)76-62-40-48(4)54(68(14,15)16)44-58(62)72(26,27)28/h29-44H,1-28H3 |
InChIキー |
XMKVUPOWKZQBDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OP(C2=CC=CC(=C2P(OC3=C(C=C(C(=C3)C)C(C)(C)C)C(C)(C)C)OC4=C(C=C(C(=C4)C)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)OC6=C(C=C(C(=C6)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
